molecular formula C17H22N2O2 B2403683 N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2198570-23-7

N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2403683
CAS No.: 2198570-23-7
M. Wt: 286.375
InChI Key: WAMCTFMEKTXTJS-OAHLLOKOSA-N
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Description

N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a naphthalene ring system and an acrylamide group, provides a versatile foundation for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available starting materials, including 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and acryloyl chloride.

  • Formation of Amide Bond: : The first step involves the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with acryloyl chloride in the presence of a base such as triethylamine to form N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]acrylamide.

  • Amide Coupling: : The second step is an amide coupling reaction with propionic acid and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and efficiency. Continuous flow reactors and automated synthesis could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions, especially at the acrylamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Nucleophiles like ammonia or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Produces corresponding naphthoquinones or carboxylic acids.

  • Reduction: : Yields corresponding amines or alcohols.

  • Substitution: : Forms substituted amides or derivatives.

Scientific Research Applications

N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide has diverse scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis for the development of new materials and compounds.

  • Biology: : Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly for its potential anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide exerts its effects is based on its interaction with specific molecular targets:

  • Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Involves pathways such as signal transduction, apoptosis, or metabolic regulation, depending on the biological context.

Comparison with Similar Compounds

When compared to other similar compounds, N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide stands out due to its unique naphthalene-acrylamide structure:

  • Similar Compounds

    • N-[(1R)-1-Phenylethyl]-3-(prop-2-enoylamino)propanamide

    • N-[(1R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide

    • N-[(1R)-6,7-Dihydro-5H-benzocyclohepten-1-yl]-3-(prop-2-enoylamino)propanamide

  • Uniqueness: : Its specific stereochemistry and structural features confer distinct reactivity and biological activity profiles, differentiating it from structurally similar analogues.

Properties

IUPAC Name

N-[(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-16(20)18-10-9-17(21)19-15-6-4-5-13-8-7-12(2)11-14(13)15/h3,7-8,11,15H,1,4-6,9-10H2,2H3,(H,18,20)(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMCTFMEKTXTJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2NC(=O)CCNC(=O)C=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2NC(=O)CCNC(=O)C=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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